molecular formula C13H12N4O B15040160 N'-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide

N'-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide

Cat. No.: B15040160
M. Wt: 240.26 g/mol
InChI Key: KQBTUBFRMPKRFX-MHWRWJLKSA-N
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Description

N'-[(1E)-1-(Pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide (referred to as INH-RA in some studies) is a Schiff base synthesized via the condensation of isonicotinyl hydrazide (INH) with 2,4-dihydroxyacetophenone in ethanol, catalyzed by glacial acetic acid . The compound crystallizes in the monoclinic C2/c space group with unit cell parameters: $a = 20.0165(3)$ Å, $b = 7.7594(10)$ Å, $c = 19.4809(3)$ Å, $\beta = 111.368(1)^\circ$, and $Z = 8$ . Key structural features include:

  • Intramolecular hydrogen bonds: Stabilize the planar conformation of the pyridine ring (maximum deviation: 0.017 Å for C1) .
  • Intermolecular hydrogen bonds: Involving the carbonyl oxygen and hydroxyl groups, critical for crystal packing .
  • Dihedral angle: 29.29° between the pyridine and phenyl rings, influencing molecular geometry .

Its synthesis, characterized by $^1$H NMR ($\delta$ 2.42 ppm for -CH$_3$, $\delta$ 11.43 ppm for -NH), ESI-MS ($m/z$ 271.7 [M$^+]$), and X-ray diffraction, ensures high purity and structural integrity .

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-[(E)-1-pyridin-4-ylethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H12N4O/c1-10(11-2-6-14-7-3-11)16-17-13(18)12-4-8-15-9-5-12/h2-9H,1H3,(H,17,18)/b16-10+

InChI Key

KQBTUBFRMPKRFX-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=NC=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide typically involves the reaction of 4-pyridinecarboxaldehyde with isonicotinoyl hydrazide. The reaction is carried out under reflux conditions in the presence of ethanol as a solvent. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallography : INH-RA’s C2/c symmetry and H-bonding networks make it a model for studying antiviral ligand-protein interactions .
  • Substituent-Driven Activity : Halogenation (e.g., -Br, -F) or methoxy groups can redirect applications from antiviral to antibacterial or materials science .
  • Computational Modeling : The carbonyl oxygen in INH-RA is a critical site for protease binding, validated by its intermolecular H-bonding .

Biological Activity

N'-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide is a compound of interest due to its potential biological activities, including antimicrobial and antiplasmodial properties. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between pyridine-4-carbohydrazide and an appropriate aldehyde or ketone. The characterization of the compound is usually performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
  • X-ray Crystallography : Offers detailed structural information at the atomic level.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of pyridine-carbohydrazides possess inhibitory effects against Mycobacterium tuberculosis and other pathogenic bacteria.

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
Compound A2 μg/mLM. tuberculosis
Compound B16 μg/mLStaphylococcus aureus
This compoundTBDTBD

Antiplasmodial Activity

The antiplasmodial activity of this compound has been explored in several studies. For example, it was found that certain derivatives showed moderate activity against Plasmodium falciparum, the parasite responsible for malaria. The effectiveness is often attributed to their ability to disrupt metabolic pathways in the parasite.

The biological activity of this compound can be linked to its lipophilicity, which enhances its ability to penetrate cellular membranes. This characteristic is crucial for its interaction with target sites within microbial cells.

Case Studies

Several case studies have documented the efficacy of pyridine derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of pyridine-based compounds exhibited varying degrees of antibacterial activity, with some achieving MIC values as low as 2 μg/mL against resistant strains of bacteria .
  • Antiplasmodial Screening : Another investigation focused on the antiplasmodial properties of related compounds, revealing that modifications in the chemical structure significantly influenced their efficacy against Plasmodium falciparum .

Q & A

Basic: What are the optimal synthetic conditions for preparing N'-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide?

The compound is synthesized via a Schiff base condensation reaction between isoniazid (pyridine-4-carbohydrazide) and substituted benzaldehydes. Key parameters include:

  • Reaction solvent : Ethanol or methanol under reflux (60–80°C) for 6–12 hours .
  • Catalyst : Acidic conditions (e.g., glacial acetic acid) to accelerate imine bond formation.
  • Purification : Recrystallization using ethanol or methanol yields pure product with >90% purity.
  • Yield optimization : Stoichiometric control (1:1 molar ratio of aldehyde to hydrazide) and inert atmosphere (N₂) minimize side reactions .

Basic: Which spectroscopic and crystallographic methods confirm the structural integrity of this compound?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridine protons) and δ 10.2–10.5 ppm (hydrazide NH) confirm the imine linkage .
    • ¹³C NMR : Carbonyl (C=O) signals at ~165 ppm and imine (C=N) signals at ~150 ppm .
  • X-ray crystallography : ORTEP diagrams (e.g., using SHELXL or WinGX) resolve the (1E)-configuration and planar geometry of the hydrazone moiety. Disorder in substituents (e.g., fluorine in analogs) requires refinement with anisotropic displacement parameters .

Basic: What in vitro models are used to evaluate its antifungal activity?

  • Strain selection : Coccidioides posadasii and Histoplasma capsulatum are primary targets due to clinical relevance .
  • Susceptibility assays :
    • Macrodilution testing : MIC values (25–400 µg/mL) determine inhibitory concentrations .
    • Checkerboard method : Evaluates synergism with amphotericin B or itraconazole, with fractional inhibitory concentration (FIC) indices <0.5 indicating synergy .

Advanced: How can researchers investigate its mechanism of action against fungal pathogens?

  • Ergosterol quantification :
    • Extract cellular sterols via saponification and analyze by HPLC. A 30–50% reduction in ergosterol correlates with disrupted membrane integrity .
  • Membrane permeability assays :
    • Use SYTOX Green dye to detect cytoplasmic leakage in C. posadasii hyphae. Fluorescence intensity increases with membrane damage .
  • Enzyme inhibition studies :
    • Target lanosterol demethylase (CYP51) via molecular docking (e.g., AutoDock Vina) to predict binding affinity to the heme cofactor .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

  • Substituent variation :
    • Electron-donating groups (e.g., 4-methoxyphenyl) enhance antifungal activity (MIC = 25 µg/mL) compared to electron-withdrawing groups (e.g., 4-nitrophenyl, MIC = 400 µg/mL) .
    • Pyridine ring modification : Replacing pyridin-4-yl with pyridin-2-yl reduces activity due to steric hindrance in target binding .
  • Quantitative SAR (QSAR) :
    • Use DFT calculations (e.g., Gaussian 09) to correlate substituent Hammett constants (σ) with log MIC values .

Advanced: What strategies resolve crystallographic disorder in analogs of this compound?

  • Disorder modeling :
    • For disordered fluorine or methyl groups (e.g., in N'-(2-fluorophenyl) analogs), refine occupancy factors using SHELXL and apply geometric restraints .
  • Data collection :
    • High-resolution (<1.0 Å) synchrotron data improves electron density maps for disordered regions .

Advanced: How can synergistic interactions with antifungals be quantified and optimized?

  • Checkboard assays :
    • Combine sub-inhibitory concentrations of the hydrazone (e.g., 12.5 µg/mL) with amphotericin B (0.5 µg/mL) to achieve FIC indices <0.5 .
  • Mechanistic synergy :
    • Hydrazones disrupt ergosterol biosynthesis, while polyenes (e.g., amphotericin B) bind residual ergosterol, enhancing pore formation .

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